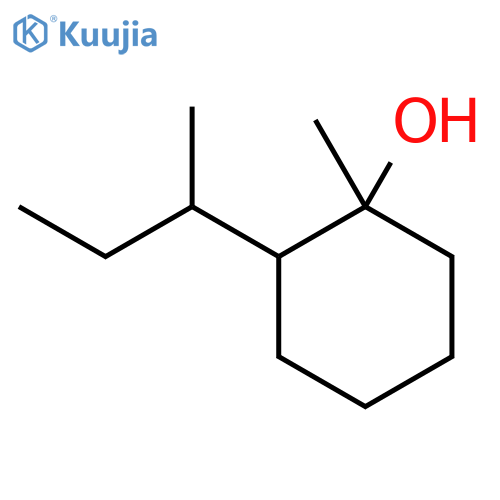Cas no 72183-72-3 (2-(butan-2-yl)-1-methylcyclohexan-1-ol)

72183-72-3 structure
商品名:2-(butan-2-yl)-1-methylcyclohexan-1-ol
2-(butan-2-yl)-1-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(butan-2-yl)-1-methylcyclohexan-1-ol
- SCHEMBL11146731
- EN300-1624038
- 72183-72-3
-
- インチ: 1S/C11H22O/c1-4-9(2)10-7-5-6-8-11(10,3)12/h9-10,12H,4-8H2,1-3H3
- InChIKey: IUDAMOIVFGSUEJ-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CCCCC1C(C)CC
計算された属性
- せいみつぶんしりょう: 170.167065321g/mol
- どういたいしつりょう: 170.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 20.2Ų
2-(butan-2-yl)-1-methylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1624038-0.1g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 0.1g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1624038-2.5g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1624038-0.05g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1624038-10.0g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 10g |
$4176.0 | 2023-06-04 | ||
| Enamine | EN300-1624038-250mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 250mg |
$642.0 | 2023-09-22 | ||
| Enamine | EN300-1624038-500mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 500mg |
$671.0 | 2023-09-22 | ||
| Enamine | EN300-1624038-5000mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 5000mg |
$2028.0 | 2023-09-22 | ||
| Enamine | EN300-1624038-100mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 100mg |
$615.0 | 2023-09-22 | ||
| Enamine | EN300-1624038-1000mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 1000mg |
$699.0 | 2023-09-22 | ||
| Enamine | EN300-1624038-0.5g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 0.5g |
$933.0 | 2023-06-04 |
2-(butan-2-yl)-1-methylcyclohexan-1-ol 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
72183-72-3 (2-(butan-2-yl)-1-methylcyclohexan-1-ol) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬